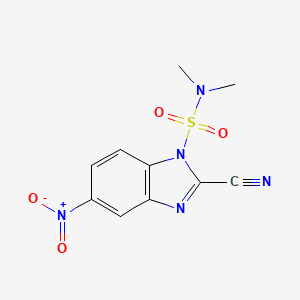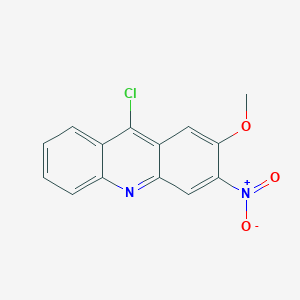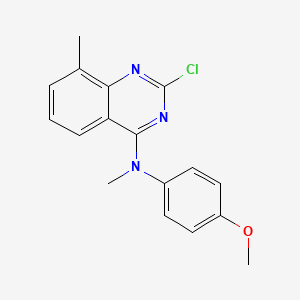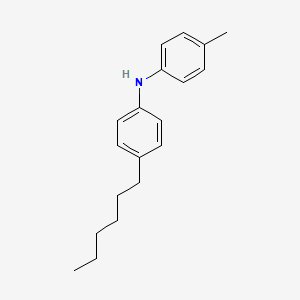
4-Hexyl-N-(p-tolyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexyl-N-(p-tolyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a hexyl group attached to the nitrogen atom and a p-tolyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-N-(p-tolyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-hexylaniline with p-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the palladium-catalyzed amination of aryl halides with primary amines. This method offers high yields and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Hexyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aniline derivatives .
Scientific Research Applications
4-Hexyl-N-(p-tolyl)aniline has several scientific research applications:
Organic Electronics: The compound is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs).
Materials Science: It is utilized in the fabrication of mixed-mode, monolithic materials for capillary liquid chromatography (LC).
Dye Intermediates: The compound serves as an intermediate in the synthesis of various dyes, which are used in textile and printing industries.
Mechanism of Action
The mechanism of action of 4-Hexyl-N-(p-tolyl)aniline involves its interaction with molecular targets through various pathways:
Electron Donor-Acceptor Interactions: The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices.
Nucleophilic Catalysis: In certain reactions, the compound can act as a nucleophilic catalyst, enhancing the rate of hydrazone formation and exchange reactions.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-phenyl-N-(p-tolyl)aniline: Similar in structure but with a methyl group instead of a hexyl group.
4-Hexylaniline: Lacks the p-tolyl group, making it less versatile in certain applications.
Uniqueness
4-Hexyl-N-(p-tolyl)aniline is unique due to its combination of a hexyl group and a p-tolyl group, which imparts specific electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and materials science, where high electron mobility and strong luminescence are required .
Properties
Molecular Formula |
C19H25N |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(4-hexylphenyl)-4-methylaniline |
InChI |
InChI=1S/C19H25N/c1-3-4-5-6-7-17-10-14-19(15-11-17)20-18-12-8-16(2)9-13-18/h8-15,20H,3-7H2,1-2H3 |
InChI Key |
VKMIHSYVILNQIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


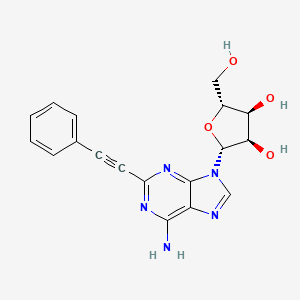
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)
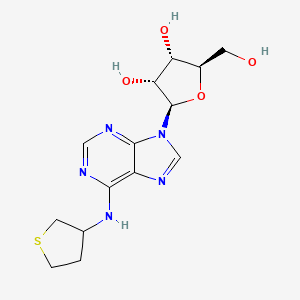
![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12928408.png)
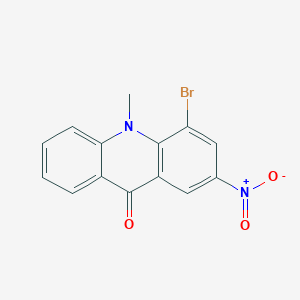
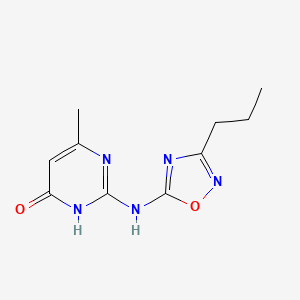
![2-(Aminomethyl)octahydro-1H-3,5,1-(epiethane[1,1,2]triyl)cyclobuta[cd]pentalen-2-ol](/img/structure/B12928417.png)


![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-Acetamido-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12928436.png)
